
Clavulone III
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Overview
Description
Clavulone III is a clavulone, an acetate ester and a methyl ester.
Scientific Research Applications
Key Characteristics:
- Chemical Class : Prostanoids
- Source : Derived from the marine octocoral Clavularia
- Biological Activities : Cytotoxicity, anti-inflammatory effects
Cytotoxic Activity
Research has demonstrated that Clavulone III exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of human oral cancer cells (Ca9-22) with an IC50 value of less than 13 µM . Such findings suggest its potential as an anti-cancer agent.
Comparative Cytotoxicity Data:
Compound | Cell Line | IC50 Value (µM) |
---|---|---|
This compound | Ca9-22 | < 13 |
Major Analog | Ca9-22 | 3.96 |
Anti-Inflammatory Properties
Clavulone derivatives have been reported to possess excellent anti-inflammatory activities. In vivo studies indicated that these compounds could reduce inflammation-related symptoms in animal models, showcasing their potential as therapeutic agents for inflammatory diseases .
Experimental Findings:
- Model Used : DBA/MC fibrosarcoma cells
- Results : Significant reduction in granulation tissue weight compared to control groups.
Pharmacological Potential
The pharmacological activities of this compound and its derivatives extend beyond cytotoxicity and anti-inflammatory effects. They have shown promise in treating various conditions such as leukemia and solid tumors. In particular, Clavulone II demonstrated high activity against Ehrlich ascites tumor in vivo, with notable survival rates observed in treated mice .
Case Study Insights:
- Study Type : In vivo testing on mice inoculated with tumor cells
- Findings : 50% survival rate at 60 days post-treatment with Clavulone II.
Chemical Reactions Analysis
Enzymatic Hydrolysis
-
Selective Ester Cleavage :
Porcine liver esterase (PLE) selectively hydrolyzes methyl esters in clavulone derivatives to yield O-demethylclavulone III (Table 1, Reaction 1).
Orange peel acetylesterase targets acetyl esters, producing O-deacetylthis compound derivatives .
Organocuprate Reduction
-
Epoxide Reduction :
10,11-Epoxythis compound undergoes organocuprate reduction to form 12-O-deacetylthis compound, preserving the cyclopentenone structure while modifying side-chain functionality .
Reaction Mechanisms and Computational Insights
Computational studies using the united reaction valley approach (URVA) reveal:
Reaction Phases
-
Curvature Analysis :
Reactions involving clavulones progress through distinct phases:
Electrostatic Effects
-
Surface Potential Modulation :
Applying small voltages (±100–300 mV) to catalytic surfaces enhances reaction rates by orders of magnitude, a strategy applicable to acid-catalyzed transformations of clavulones .
Data Table: Key Reactions of this compound
Mechanistic Highlights
-
Enzymatic Specificity : PLE preferentially hydrolyzes methyl esters due to steric and electronic complementarity with its active site .
-
Electrochemical Enhancement : Modest voltage application (e.g., 200 mV) accelerates proton-coupled electron transfers in clavulone reactions, reducing activation barriers .
-
Curvature-Driven Pathways : URVA analysis identifies transition states where bond reorganization coincides with maximal reaction path curvature .
Properties
Molecular Formula |
C25H34O7 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
methyl (E,4R,7Z)-4-acetyloxy-7-[(2S)-2-acetyloxy-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]hept-5-enoate |
InChI |
InChI=1S/C25H34O7/c1-5-6-7-8-9-10-17-25(32-20(3)27)18-16-23(28)22(25)13-11-12-21(31-19(2)26)14-15-24(29)30-4/h9-13,16,18,21H,5-8,14-15,17H2,1-4H3/b10-9-,12-11+,22-13+/t21-,25-/m0/s1 |
InChI Key |
QXSYLWTUKSQQCP-XJHMFZNOSA-N |
SMILES |
CCCCCC=CCC1(C=CC(=O)C1=CC=CC(CCC(=O)OC)OC(=O)C)OC(=O)C |
Isomeric SMILES |
CCCCC/C=C\C[C@@]\1(C=CC(=O)/C1=C\C=C\[C@@H](CCC(=O)OC)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCCCCC=CCC1(C=CC(=O)C1=CC=CC(CCC(=O)OC)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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